molecular formula C16H12N2O2S B2957095 (4Z,5Z)-5-(4-hydroxybenzylidene)-4-(phenylimino)thiazolidin-2-one CAS No. 1975149-14-4

(4Z,5Z)-5-(4-hydroxybenzylidene)-4-(phenylimino)thiazolidin-2-one

Cat. No. B2957095
CAS RN: 1975149-14-4
M. Wt: 296.34
InChI Key: ONXRJTTYHNJAHR-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z,5Z)-5-(4-hydroxybenzylidene)-4-(phenylimino)thiazolidin-2-one, also known as HBT, is a thiazolidinone derivative that has attracted attention due to its potential as a pharmacological agent. HBT has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In

Scientific Research Applications

Oncology Research

GNF-Pf-994 has been identified as a potential candidate in anti-cancer research. Its ability to inhibit or activate target molecules makes it a valuable tool for studying cancer cell mechanisms and for the development of new cancer therapies. The compound’s bioactivity and safety have been confirmed through preclinical research and clinical trials .

Chemical Genomics

In the field of chemical genomics, GNF-Pf-994 serves as a potent and selective agent for the identification of epigenetic targets. It aids in the exploration of the genetic basis of diseases by modulating gene expression and function through small molecules .

Pharmacogenomics

GNF-Pf-994 is used in pharmacogenomics to identify how genetic variation affects drug response. Its cell-permeable nature allows it to interact with various cellular pathways, providing insights into personalized medicine approaches .

High Throughput Screening (HTS)

This compound is included in libraries used for HTS, which is a method for scientific experimentation especially useful in drug discovery. It allows researchers to quickly conduct millions of chemical, genetic, or pharmacological tests .

High Content Screening (HCS)

Similarly, GNF-Pf-994 is utilized in HCS, a powerful method that provides quantitative data on cellular processes. It’s particularly useful for the analysis of complex biological systems and the effects of drugs .

Biological Activity Studies

The diverse biological activities of GNF-Pf-994, including antioxidant, anti-inflammatory, and antibacterial properties, make it a significant compound for various biological activity studies. Researchers can explore its effects on different biological pathways and systems .

New Drug Screening

GNF-Pf-994’s inclusion in screening libraries supports the screening of new drugs. Researchers can test the compound against a range of diseases to discover new indications or therapeutic strategies .

Clinical Research Tool

As a clinical research tool, GNF-Pf-994 helps in understanding the disease mechanisms and the development of novel therapeutic agents. Its established bioactivity profile aids in the transition from bench to bedside .

properties

IUPAC Name

(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-phenylimino-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c19-13-8-6-11(7-9-13)10-14-15(18-16(20)21-14)17-12-4-2-1-3-5-12/h1-10,19H,(H,17,18,20)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXRJTTYHNJAHR-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2C(=CC3=CC=C(C=C3)O)SC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N=C2/C(=C/C3=CC=C(C=C3)O)/SC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z,5Z)-5-(4-hydroxybenzylidene)-4-(phenylimino)thiazolidin-2-one

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